1-Position vs C3 Isomer: tPSA and Lipophilicity
The 1-substituted piperazin-2-one isomer (1-(3,4-Dichloro-phenyl)-piperazin-2-one) possesses a calculated LogP of 1.90 (XLogP3) and a Topological Polar Surface Area (tPSA) of 41.1 Ų . In contrast, its positional isomer, 3-(3,4-dichlorophenyl)piperazin-2-one, has a higher predicted LogP of 2.35860 and a lower tPSA of 44.62 Ų . This difference in lipophilicity and polar surface area is significant for medicinal chemistry optimization, as the 1-isomer is predicted to have slightly lower membrane permeability and distinct oral bioavailability potential.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP (XLogP3) = 1.90; tPSA = 41.1 Ų |
| Comparator Or Baseline | 3-(3,4-dichlorophenyl)piperazin-2-one: LogP = 2.35860; tPSA = 44.62 Ų |
| Quantified Difference | ΔLogP = -0.4586 (lower lipophilicity for target); ΔtPSA = -3.52 Ų (lower polar surface area for target) |
| Conditions | Predicted/calculated values using standard computational models (XLogP3, PubChem). |
Why This Matters
The lower LogP of the 1-isomer suggests it may have better aqueous solubility and a different in vivo distribution profile, making it a preferable starting point for lead optimization programs targeting properties like metabolic stability or renal clearance.
